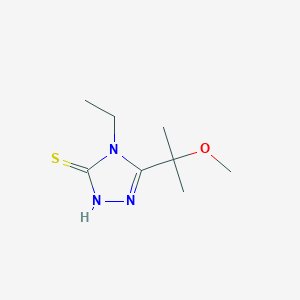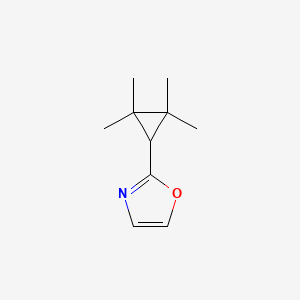![molecular formula C11H16BrNO B15263769 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol](/img/structure/B15263769.png)
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol is an organic compound with a complex structure that includes an amino group, a brominated aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzyl alcohol to form 3-bromo-4-methylbenzyl alcohol. This intermediate is then subjected to a reductive amination reaction with 3-aminopropanol under catalytic hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 3-amino-2-[(3-bromo-4-methylphenyl)methyl]propanal.
Reduction: Formation of 3-amino-2-[(4-methylphenyl)methyl]propan-1-ol.
Substitution: Formation of 3-amino-2-[(3-azido-4-methylphenyl)methyl]propan-1-ol.
Scientific Research Applications
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Amino-2-[(3-chloro-4-methylphenyl)methyl]propan-1-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
3-Amino-2-[(3-bromo-4-ethylphenyl)methyl]propan-1-ol: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, stability, and biological interactions, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8-2-3-9(5-11(8)12)4-10(6-13)7-14/h2-3,5,10,14H,4,6-7,13H2,1H3 |
InChI Key |
FYWBDJKLELUPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CN)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B15263687.png)
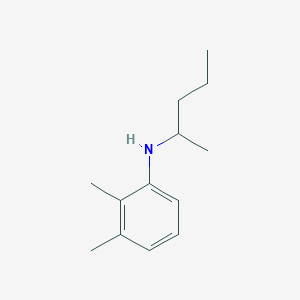
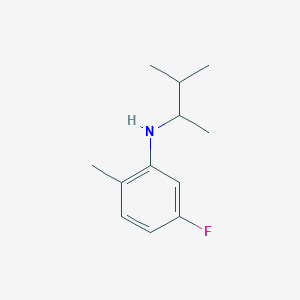
![(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B15263719.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15263720.png)
![tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate](/img/structure/B15263722.png)
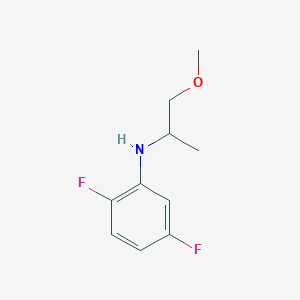
![1-{[1-(2-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B15263747.png)
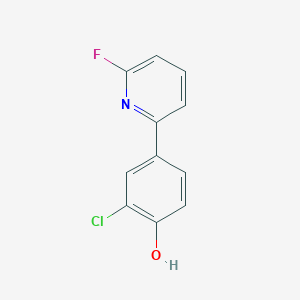
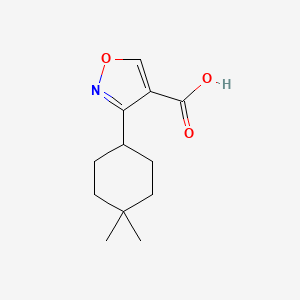
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
